1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
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Overview
Description
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This compound features a piperazine ring substituted with chlorinated aromatic groups, which may contribute to its unique chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the aromatic groups: The chlorinated aromatic groups can be introduced via nucleophilic substitution reactions.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the aromatic rings.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine would depend on its specific biological target. Generally, compounds of this nature can interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)-4-phenylpiperazine
- 1-(4-Methylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine
- 1-(4-Bromobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
Comparison
Compared to these similar compounds, 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine may exhibit unique properties due to the presence of multiple chlorine atoms and the specific arrangement of substituents
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O2S/c1-12-10-18(13(2)9-16(12)21)26(24,25)23-7-5-22(6-8-23)17-11-14(19)3-4-15(17)20/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGXULFQHBFYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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